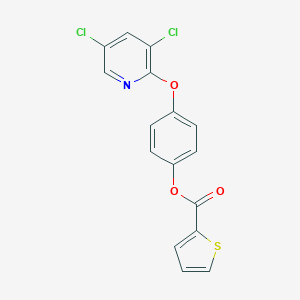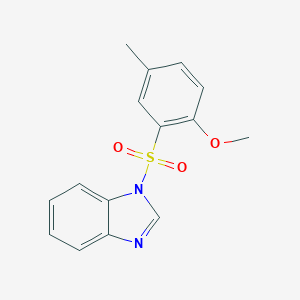![molecular formula C20H21N3O B246380 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to down-regulate the expression of various oncogenes and growth factors.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. The compound has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the study of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone. One direction is the development of more efficient and scalable synthesis methods to improve the yield and purity of the compound. Another direction is the elucidation of the compound's mechanism of action and identification of its molecular targets. This could lead to the development of more potent and selective anti-cancer drugs based on this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and neurodegenerative disorders.
合成法
The synthesis of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been achieved by several methods. One of the most commonly used methods involves the condensation reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and benzoyl chloride in the presence of a base such as triethylamine. The yield and purity of the synthesized compound depend on the reaction conditions, such as temperature, time, and solvent used.
科学的研究の応用
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H21N3O/c1-14-11-17-18(12-15(14)2)23(20-21-9-6-10-22(17)20)13-19(24)16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChIキー |
GFYSCHVSHVFALA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)